molecular formula C16H16N6O2S B10981912 N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B10981912
M. Wt: 356.4 g/mol
InChI Key: ILNRARLQGVOUQB-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a fascinating compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of two key components

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for this compound. One common method involves the reaction of an appropriate amine with a triazolopyridazine derivative. For instance, the acetylamino group can be introduced via acylation of aniline.

Reaction Conditions::

    Acylation: The acetylamino group can be added using acetic anhydride or acetyl chloride.

    Triazolopyridazine Formation: The triazolopyridazine ring system can be synthesized by cyclization reactions involving appropriate precursors.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Substitution: Substitution reactions can modify the phenyl ring.

    Reduction: Reduction of functional groups is possible.

Common Reagents and Conditions::

    Acylation: Acetic anhydride or acetyl chloride.

    Cyclization: Cyclization reagents (e.g., acid catalysts) for triazolopyridazine formation.

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an antimicrobial, analgesic, anti-inflammatory, and antioxidant agent.

    Enzyme Inhibition: It may act as a carbonic anhydrase inhibitor, cholinesterase inhibitor, or anti-lipase agent.

    Antitubercular Activity: Research explores its effectiveness against tuberculosis.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, the uniqueness of N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide lies in its hybrid structure, combining features from both phenyl and triazolopyridazine moieties.

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N6O2S/c1-10-19-20-14-7-8-16(21-22(10)14)25-9-15(24)18-13-5-3-12(4-6-13)17-11(2)23/h3-8H,9H2,1-2H3,(H,17,23)(H,18,24)

InChI Key

ILNRARLQGVOUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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